REACTION_CXSMILES
|
C([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1Cl)=[CH:13][CH:12]=[CH:11][C:10]=2[CH3:17])(=O)CCC.FC1C=CC=CC=1N>O1CCOCC1>[CH3:17][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]2[C:9]=1[N:8]=[CH:7][CH:6]=[CH:15]2
|
Name
|
3-Butyryl-4-chloro-8-methylquinoline
|
Quantity
|
2.48 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)C=1C=NC2=C(C=CC=C2C1Cl)C
|
Name
|
|
Quantity
|
1.45 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The hydrochloride salt was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallised from aqueous ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=C2C=CC=NC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.21 g | |
YIELD: CALCULATEDPERCENTYIELD | 154.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1Cl)=[CH:13][CH:12]=[CH:11][C:10]=2[CH3:17])(=O)CCC.FC1C=CC=CC=1N>O1CCOCC1>[CH3:17][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]2[C:9]=1[N:8]=[CH:7][CH:6]=[CH:15]2
|
Name
|
3-Butyryl-4-chloro-8-methylquinoline
|
Quantity
|
2.48 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)C=1C=NC2=C(C=CC=C2C1Cl)C
|
Name
|
|
Quantity
|
1.45 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The hydrochloride salt was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallised from aqueous ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=C2C=CC=NC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.21 g | |
YIELD: CALCULATEDPERCENTYIELD | 154.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |